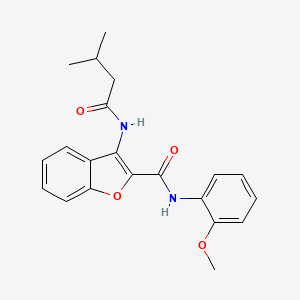

![molecular formula C13H14N2O2 B2431568 Ethyl [(2-cyano-2-phenylvinyl)amino]acetate CAS No. 1164501-12-5](/img/structure/B2431568.png)

Ethyl [(2-cyano-2-phenylvinyl)amino]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

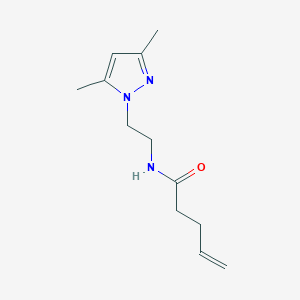

Ethyl [(2-cyano-2-phenylvinyl)amino]acetate is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.267. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

1. Organic Synthesis and Reaction Studies

Ethyl [(2-cyano-2-phenylvinyl)amino]acetate and its derivatives are explored in the synthesis of various organic compounds. For instance, the reaction of similar compounds like Ethyl N-(3-cyano-4, 5-dihydro-2-thienyl) oxamate with cyanomethylene compounds has been investigated, leading to the formation of acetic acid derivatives and further conversion into different organic compounds (Hachiyama et al., 1983). Similarly, the use of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate in the Lossen rearrangement process has been demonstrated for the synthesis of hydroxamic acids and ureas (Thalluri et al., 2014).

2. Development of Novel Chemical Entities

Researchers have utilized this compound analogs in the development of new chemical entities. For example, OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) was used in synthesizing a novel series of α-ketoamide derivatives, showing its utility in developing new chemical frameworks (El‐Faham et al., 2013).

3. Pharmaceutical Research

In the pharmaceutical domain, derivatives of this compound have been studied for their potential antitumor activity. For example, the synthesis and structural analysis of Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate has been carried out, highlighting its potential in cancer treatment research (Liu et al., 2018).

4. Material Science Applications

This compound and related compounds find applications in material science, particularly in microencapsulation techniques. Studies have been conducted using ethyl acetate as a dispersed solvent in the preparation of microspheres, demonstrating its utility in controlled release formulations (Sah, 1997).

5. Solubility and Thermodynamics Studies

Understanding the solubility and thermodynamics of this compound derivatives is crucial for their applications. Research on the solubility of Ethyl 5-amino-4-cyano-3-(2-ethoxy-2-oxoethyl)-2-thiophenecarboxylate in various organic solvents has provided valuable data for its purification and crystallization processes (Han et al., 2016).

Mecanismo De Acción

Target of Action

It is known that cyanoacetamide derivatives, which this compound is a part of, are important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

It is known that cyanoacetamide derivatives can take part in a variety of condensation and substitution reactions . The active hydrogen on C-2 of these compounds can participate in these reactions .

Biochemical Pathways

It is known that cyanoacetamide derivatives are used to build various organic heterocycles , which suggests that they may be involved in a variety of biochemical pathways.

Pharmacokinetics

The physical properties of the compound, such as its solid form and melting point of 95 - 96 degrees , may influence its bioavailability.

Result of Action

It is known that many derivatives of cyanoacetamide have diverse biological activities , suggesting that this compound may also have significant biological effects.

Análisis Bioquímico

Biochemical Properties

Ethyl [(2-cyano-2-phenylvinyl)amino]acetate plays a significant role in biochemical reactions due to its reactive functional groups. The cyano group and ester group allow it to participate in condensation reactions, such as the Knoevenagel condensation and Michael addition. These reactions are crucial for the synthesis of various pharmacologically active substances. This compound interacts with enzymes, proteins, and other biomolecules through its reactive centers. For example, it can form covalent bonds with nucleophilic amino acid residues in enzymes, leading to enzyme inhibition or activation. Additionally, the phenyl group can engage in π-π interactions with aromatic amino acids in proteins, further influencing the compound’s biochemical properties .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit specific enzymes involved in metabolic pathways, leading to altered metabolite levels and metabolic flux. Additionally, this compound can affect gene expression by interacting with transcription factors or epigenetic modifiers, resulting in changes in cellular phenotype and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins through its reactive functional groups, leading to enzyme inhibition or activation. For example, the cyano group can form covalent bonds with nucleophilic residues in the active site of enzymes, thereby inhibiting their activity. Additionally, this compound can modulate gene expression by binding to transcription factors or epigenetic modifiers, leading to changes in chromatin structure and gene transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, this compound may degrade into smaller molecules, which can have different biochemical properties and effects on cellular function. Long-term studies in in vitro and in vivo settings have shown that the compound can have sustained effects on cellular processes, including prolonged enzyme inhibition and altered gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism. At higher doses, this compound can exhibit toxic or adverse effects, such as enzyme inhibition, altered gene expression, and disrupted cellular metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a significant biochemical response. Additionally, high doses of the compound can lead to toxicity and adverse effects in animal models, highlighting the importance of dosage optimization in research and therapeutic applications .

Propiedades

IUPAC Name |

ethyl 2-[[(Z)-2-cyano-2-phenylethenyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-2-17-13(16)10-15-9-12(8-14)11-6-4-3-5-7-11/h3-7,9,15H,2,10H2,1H3/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWSNLJIIALDCAC-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC=C(C#N)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CN/C=C(\C#N)/C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[({[(Aminocarbonyl)amino]carbothioyl}amino)carbonyl]-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole](/img/structure/B2431487.png)

![1-[3-[4-(4-Chlorophenyl)piperazino]-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone](/img/structure/B2431492.png)

![ethyl 4-{3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enamido}benzoate](/img/structure/B2431493.png)

![3-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2431494.png)

![2-[3-(benzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2431501.png)

![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2431505.png)

![3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime](/img/structure/B2431507.png)

![N-(3-chloro-4-methylphenyl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2431508.png)